(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol
CAS No.: 2165898-75-7
Cat. No.: VC11587093
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165898-75-7 |
|---|---|
| Molecular Formula | C5H12N2O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |
| Standard InChI Key | VPKJBJVGUAQJOS-RFZPGFLSSA-N |
| Isomeric SMILES | C1[C@H](CN[C@H]1CN)O |
| Canonical SMILES | C1C(CNC1CN)O |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s (3R,5R) stereochemistry is critical to its molecular interactions. The pyrrolidine ring adopts a puckered conformation, with the hydroxyl group at position 3 and the aminomethyl group at position 5 occupying equatorial positions to minimize steric strain . This configuration enables hydrogen bonding with biological targets, as evidenced in structural analogs used in HIV-1 protease inhibition .
Physicochemical Data
Key properties are summarized below:
The compound’s calculated partition coefficient (LogP) is approximately -1.2, indicating high hydrophilicity due to the hydroxyl and amine groups. This property influences its solubility in polar solvents, making it suitable for aqueous reaction conditions.
Synthesis and Manufacturing
Stereoselective Synthesis
Synthetic routes prioritize enantiomeric purity. A reported method involves:
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Ring-Closing Metathesis: Starting from a diene precursor, Grubbs catalyst facilitates cyclization to form the pyrrolidine core.
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Aminomethylation: Introduction of the aminomethyl group via reductive amination using formaldehyde and ammonium acetate.
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Resolution: Chiral chromatography separates (3R,5R) and (3S,5S) enantiomers, yielding >98% enantiomeric excess.
Yield and Scalability
Bench-scale syntheses report yields of 40–60%, with optimization focusing on catalyst loading and temperature control. Industrial-scale production remains challenging due to the cost of chiral resolution, though enzymatic methods using transaminases are under exploration .
Analytical Characterization
LC-MS/MS Profiling
Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-Orbitrap mass spectrometry enables precise quantification. Using a Scherzo SM-C18 column (2 × 250 mm) and 0.1% formic acid/acetonitrile mobile phase, the compound elutes at 3.2 min with a [M+H] ion at m/z 117.09 .
Nuclear Magnetic Resonance (NMR)
-NMR (400 MHz, DO): δ 3.82 (m, 1H, H-3), 3.45 (dd, , 1H, H-5), 2.98 (m, 2H, CHNH), 2.30–1.95 (m, 4H, pyrrolidine H).
Comparative Analysis with Structural Analogs
The benzyl derivative’s higher molecular weight and lipophilicity enhance membrane permeability but reduce aqueous solubility.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the aminomethyl and hydroxyl groups to optimize binding to protease targets .
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Enzymatic Resolution: Development of biocatalytic processes to improve synthetic efficiency .
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In Vivo Studies: Pharmacokinetic profiling to assess bioavailability and metabolic stability.
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